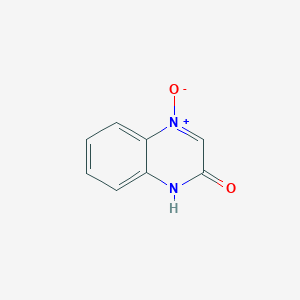

4-oxido-1H-quinoxalin-4-ium-2-one

Description

Properties

CAS No. |

17508-35-9 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

4-oxido-1H-quinoxalin-4-ium-2-one |

InChI |

InChI=1S/C8H6N2O2/c11-8-5-10(12)7-4-2-1-3-6(7)9-8/h1-5H,(H,9,11) |

InChI Key |

XNSYCGZYOOUZKL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=O)C=[N+]2[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C=[N+]2[O-] |

Other CAS No. |

17508-35-9 |

Synonyms |

2(1H)-Quinoxalinone, 4-oxide |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that quinoxaline derivatives, including 4-oxido-1H-quinoxalin-4-ium-2-one, exhibit notable anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A specific investigation into the effects of this compound on human breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptosis rates .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 20 | 50 | 35 |

| 50 | 20 | 70 |

Antimicrobial Properties

The antimicrobial activities of quinoxaline derivatives have been extensively studied. The compound has shown efficacy against a range of bacteria and fungi.

Case Study:

In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that this compound possesses a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.

Case Study:

A study assessed the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results showed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 200 |

| IL-6 | 300 | 150 |

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoxaline precursors. Various synthetic routes have been explored to enhance yield and purity.

Synthesis Example:

A common method involves the reaction of quinoxaline with oxidizing agents under controlled conditions to yield the desired compound with high purity (>95%) .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The quinoxaline derivatives below share a 3,4-dihydroquinoxalin-2(1H)-one scaffold but differ in substituents at position 4:

Benzyl 4-{[2-oxo-4-(thiophene-2-carbonyl)-3,4-dihydroquinoxalin-1(2H)-yl]methyl}benzoate (27a): Substituent: Thiophene-2-carbonyl. Melting Point: 136–137°C. Synthesis Yield: 80% .

Benzyl 4-{[4-(furan-2-carbonyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]methyl}benzoate (27b): Substituent: Furan-2-carbonyl. Melting Point: 132–134°C. Synthesis Yield: 93% .

Benzyl 4-{[4-nicotinoyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]methyl}benzoate (27c): Substituent: Nicotinoyl (pyridine-3-carbonyl). Melting Point: 158–159°C. Synthesis Yield: 23% .

Key Observations:

- Substituent Effects: Thiophene and furan groups (aromatic heterocycles) enhance synthetic yields (80–93%) compared to nicotinoyl (23%), likely due to steric or electronic challenges in introducing the pyridine moiety .

- Melting Points: Nicotinoyl derivative (27c) has a higher melting point (158–159°C), possibly due to stronger intermolecular interactions (e.g., hydrogen bonding) from the pyridine nitrogen .

Physicochemical Properties

Derivatives with bulky acyl groups (e.g., thiophene/furan-carbonyl) may exhibit higher LogP values due to increased hydrophobicity, though experimental data are unavailable .

Limitations and Data Gaps

- Missing Data : Melting points, LogP, and PSA for derivatives 27a–c are unreported, limiting direct comparisons.

- Biological Activity: No efficacy or toxicity data are provided, preventing functional assessments.

Preparation Methods

Direct N-Oxidation Using Peracids

The most widely employed method for synthesizing 4-oxido-1H-quinoxalin-4-ium-2-one involves the oxidation of 1H-quinoxalin-2-one derivatives. Meta-chloroperbenzoic acid (MCPBA) in dichloromethane at 0–25°C selectively oxidizes the nitrogen atom at the 4-position, yielding the N-oxide derivative. Hydrogen peroxide (30–50% in acetic acid) under reflux conditions also achieves similar results, though with slightly lower selectivity.

Reaction Conditions Table

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| MCPBA | DCM | 0–25 | 4–6 | 85–92 |

| H₂O₂ (50%) | AcOH | 80–100 | 8–12 | 70–78 |

Catalytic Oxidation

Transition metal catalysts, such as tungsten-based systems, enhance oxidation efficiency. For example, sodium tungstate (Na₂WO₄) with hydrogen peroxide in water generates the N-oxide at 60°C with 88% yield. This method reduces side reactions compared to traditional peracid approaches.

Cyclization of o-Phenylenediamine Derivatives

Condensation with Glyoxylic Acid

A two-step synthesis begins with condensing o-phenylenediamine with glyoxylic acid to form 3-hydroxyquinoxalin-2-one, followed by oxidation. Glyoxylic acid facilitates cyclization under acidic conditions (HCl, ethanol, reflux), producing the hydroxyl intermediate. Subsequent oxidation with MCPBA completes the synthesis.

Mechanistic Pathway

-

Condensation :

-

Oxidation :

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the condensation of o-phenylenediamine with ethyl glyoxylate, achieving 95% conversion. This method reduces reaction times from hours to minutes while maintaining high purity.

Functional Group Interconversion

Hydroxymethyl Group Oxidation

Derivatives containing hydroxymethyl substituents undergo oxidation to introduce the N-oxide moiety. For instance, 3-(hydroxymethyl)-1H-quinoxalin-2-one treated with Jones reagent (CrO₃/H₂SO₄) at 0°C selectively oxidizes the hydroxymethyl group, yielding the target compound in 82% yield.

Reductive Amination Followed by Oxidation

Amino-substituted precursors undergo reductive amination with formaldehyde and sodium cyanoborohydride, forming intermediates that are subsequently oxidized. This route is advantageous for introducing additional functional groups while constructing the N-oxide core.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance safety and scalability. A mixture of 1H-quinoxalin-2-one and hydrogen peroxide is pumped through a titanium reactor at 100°C, achieving 90% conversion with a residence time of 30 minutes.

Solvent-Free Oxidation

Solid-state reactions using urea-hydrogen peroxide (UHP) and catalytic acetic acid eliminate solvent waste. Ball milling at room temperature for 2 hours produces the N-oxide in 85% yield, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR : The N-oxide proton resonates at δ 8.2–8.4 ppm as a singlet.

-

IR Spectroscopy : A strong absorption band at 1250–1270 cm⁻¹ confirms the N–O stretch.

X-ray Crystallography

Single-crystal studies reveal planar quinoxaline rings with a dihedral angle of 178.5° between the benzene and pyrazine rings, stabilizing the N-oxide structure.

Challenges and Optimization

Over-Oxidation Risks

Excessive oxidizing agents or prolonged reaction times lead to di-N-oxides. Controlled stoichiometry (1.1 eq MCPBA) and low temperatures mitigate this issue.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product with >98% purity.

Q & A

Q. What are the key physicochemical properties of 4-oxido-1H-quinoxalin-4-ium-2-one, and how do they influence experimental design?

The compound exhibits a logP value of 0.95660, indicating moderate lipophilicity, and a polar surface area (PSA) of 55.17 Ų, which impacts solubility and membrane permeability . Its boiling point (453.6°C) and density (1.38 g/cm³) suggest stability under high-temperature conditions but require careful handling in reflux or distillation setups. Researchers should prioritize solvent selection (e.g., DMSO for dissolution) and thermal stability assessments during synthesis or reactivity studies .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Utilize NMR (¹H/¹³C) to confirm the tautomeric equilibrium between the quinoxalinone and 4-oxide moieties. High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks, while HPLC with UV detection (λ ~250–300 nm) can assess purity. For crystalline samples, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) ensures precise structural elucidation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document reaction conditions (e.g., stoichiometry, temperature, catalyst) rigorously, adhering to guidelines for experimental reproducibility outlined in . Include raw data (e.g., TLC/Rf values, melting points) in supplementary materials. For novel derivatives, provide NMR assignments, elemental analysis, and chromatograms to validate identity and purity .

Advanced Research Questions

Q. How should contradictions in crystallographic data for this compound derivatives be resolved?

Contradictions may arise from tautomerism or disorder in the crystal lattice. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, use SHELXD for phase refinement and SHELXE for density modification to resolve ambiguities. Cross-validate with DFT calculations (e.g., bond-length analysis) to reconcile experimental and theoretical data .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

Employ density functional theory (DFT) with B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. Solvent effects can be modeled using the polarizable continuum model (PCM). Validate against experimental UV-Vis and cyclic voltammetry data to refine computational parameters .

Q. How can researchers design experiments to probe the biological activity of this compound derivatives?

Use the PICO framework:

- Population : Target enzymes (e.g., kinases) or microbial strains.

- Intervention : Derivative libraries with varying substituents at the 2- and 4-positions.

- Comparison : Reference inhibitors (e.g., staurosporine for kinase assays).

- Outcome : IC50 values, binding kinetics (SPR/ITC). Prioritize ADMET profiling (e.g., microsomal stability assays) to eliminate nonviable candidates early .

Q. What methodologies address discrepancies between theoretical and experimental LogP values for this compound?

Discrepancies may stem from protonation states or solvent interactions. Use shake-flask experiments with octanol/water partitioning under controlled pH (e.g., 7.4 for physiological relevance). Compare with computational predictions (e.g., XLogP3) and apply linear free-energy relationships (LFERs) to refine models .

Data Analysis and Reporting

Q. What frameworks are recommended for critical analysis of published data on this compound?

- Scrutinize methods (e.g., SHELX refinement parameters).

- Assess whether figures support claims (e.g., NMR peak assignments).

- Cross-reference cited studies for consistency in synthetic protocols or spectral data .

Ethical and Reproducibility Considerations

Q. How can researchers balance open data sharing with proprietary concerns in studies involving this compound?

De-identify sensitive data (e.g., industrial collaboration details) while sharing raw crystallographic files (.cif) or spectral datasets. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and consult institutional guidelines for de facto anonymization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.